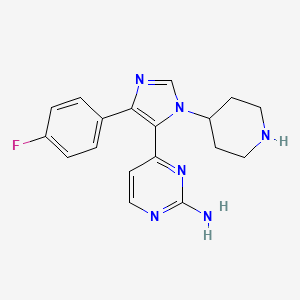

sb 220025

Übersicht

Beschreibung

SB220025: ist ein potenter, reversibler, ATP-kompetitiver und spezifischer Inhibitor der humanen p38-Mitogen-aktivierten Proteinkinase (MAPK). Es ist bekannt für seine hohe Selektivität und Wirksamkeit bei der Hemmung von p38 MAPK, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht, insbesondere bei der Untersuchung von Entzündungen und verwandten Signalwegen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von SB220025 beinhaltet die Bildung eines Imidazolrings, der anschließend mit verschiedenen funktionellen Gruppen substituiert wird. Zu den wichtigsten Schritten gehören:

Bildung des Imidazolrings: Dies wird typischerweise durch eine Kondensationsreaktion zwischen einem Aldehyd und einem Amin erreicht.

Substitutionsreaktionen: Der Imidazolring wird anschließend mit einer Fluorphenylgruppe, einer Piperidinylgruppe und einer Aminopyrimidinylgruppe substituiert.

Industrielle Produktionsmethoden: Die industrielle Produktion von SB220025 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Batchreaktionen: Im großen Maßstab werden Batchreaktionen verwendet, um den Imidazolring zu bilden und die notwendigen Substitutionen durchzuführen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of SB220025 involves the formation of an imidazole ring, which is then substituted with various functional groups. The key steps include:

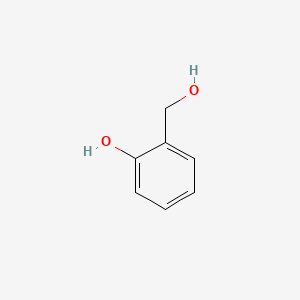

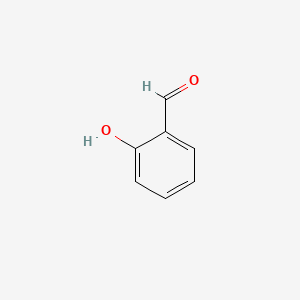

Formation of the imidazole ring: This is typically achieved through a condensation reaction between an aldehyde and an amine.

Substitution reactions: The imidazole ring is then substituted with a fluorophenyl group, a piperidinyl group, and an aminopyrimidinyl group.

Industrial Production Methods: Industrial production of SB220025 follows similar synthetic routes but on a larger scale. The process involves:

Batch reactions: Large-scale batch reactions are used to form the imidazole ring and carry out the necessary substitutions.

Purification: The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Analyse Chemischer Reaktionen

Reaktionstypen: SB220025 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Imidazolring zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, um eine funktionelle Gruppe durch eine andere zu ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig halogenierte Reagenzien und Katalysatoren, um die Reaktion zu erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von SB220025 mit modifizierten funktionellen Gruppen, die für weitere Forschungs- und Entwicklungsarbeiten verwendet werden können .

Wissenschaftliche Forschungsanwendungen

SB220025 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung der Hemmung von p38 MAPK und deren Auswirkungen auf verschiedene biochemische Signalwege.

Biologie: Einsatz in der Zellbiologie, um die Rolle von p38 MAPK in zellulären Prozessen wie Apoptose und Zelldifferenzierung zu untersuchen.

Medizin: Erforscht wegen seines möglichen therapeutischen Potenzials bei der Behandlung von entzündlichen Erkrankungen, Krebs und anderen Erkrankungen, bei denen p38 MAPK beteiligt ist.

Industrie: Verwendung bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe, die auf p38 MAPK abzielen .

Wirkmechanismus

SB220025 übt seine Wirkung aus, indem es an das aktive Zentrum von p38 MAPK bindet und dessen Aktivität hemmt. Diese Hemmung verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Zielmolekülen, die an Entzündungsreaktionen beteiligt sind. Die Verbindung zeigt eine hohe Selektivität für p38 MAPK gegenüber anderen Kinasen, was es zu einem wertvollen Werkzeug für die Untersuchung spezifischer Signalwege macht .

Wirkmechanismus

SB220025 exerts its effects by binding to the active site of p38 MAPK, inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream targets involved in inflammatory responses. The compound exhibits high selectivity for p38 MAPK over other kinases, making it a valuable tool for studying specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

SB203580: Ein weiterer p38 MAPK-Inhibitor mit ähnlichen Eigenschaften, jedoch unterschiedlicher Selektivität und Potenz.

VX-702: Ein potenter p38 MAPK-Inhibitor, der in klinischen Studien für entzündliche Erkrankungen eingesetzt wird.

BIRB 796: Ein hochspezifischer p38 MAPK-Inhibitor mit einer anderen chemischen Struktur.

Einzigartigkeit von SB220025: SB220025 ist einzigartig aufgrund seiner hohen Selektivität für p38 MAPK und seines reversiblen, ATP-kompetitiven Hemmmechanismus. Dies macht es besonders nützlich für die Untersuchung der spezifischen Rollen von p38 MAPK in verschiedenen biologischen Prozessen und für die Entwicklung gezielter Therapien .

Eigenschaften

IUPAC Name |

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6/c19-13-3-1-12(2-4-13)16-17(15-7-10-22-18(20)24-15)25(11-23-16)14-5-8-21-9-6-14/h1-4,7,10-11,14,21H,5-6,8-9H2,(H2,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPFURGQAYMVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165806-53-1 | |

| Record name | SB-220025 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165806531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SB-220025 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX95H97VRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

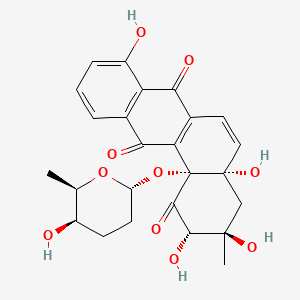

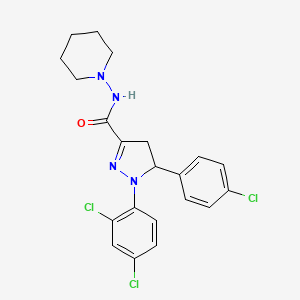

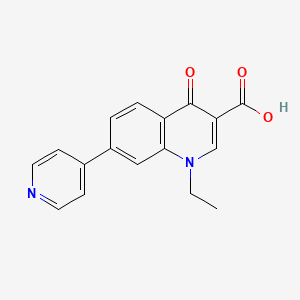

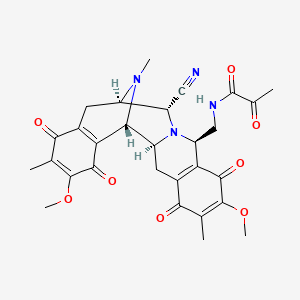

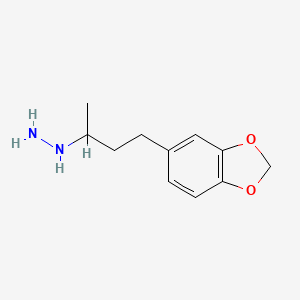

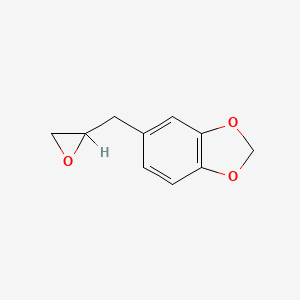

Synthesis routes and methods I

Procedure details

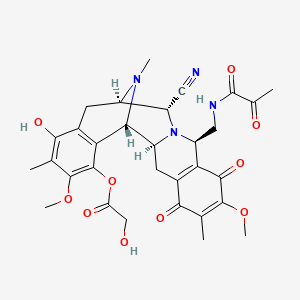

Synthesis routes and methods II

Procedure details

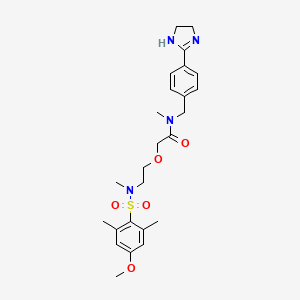

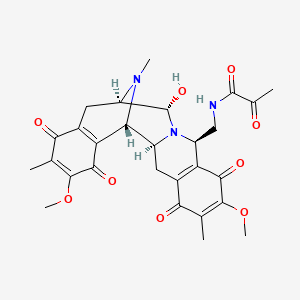

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

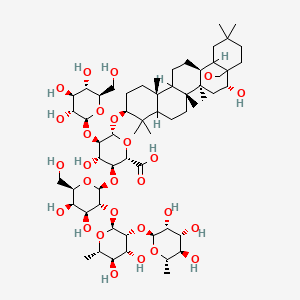

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)